
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a quinoline moiety and a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of quinoline derivatives with boronic acids or boronates under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing ring structure.
Example Reaction:
Starting Materials: 6-methylquinoline, boronic acid derivative.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Solvent: Tetrahydrofuran (THF).
Base: Potassium carbonate.
Conditions: Reflux at 80°C for 12 hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative catalysts and ligands that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in the formation of boron-based compounds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boron-containing compounds have been investigated for their anticancer, antibacterial, and antiviral activities.
Industry
In the materials science industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA or interact with proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
Compared to similar compounds, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C14H13BN2O4 |
|---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C14H13BN2O4/c1-17-8-13(18)20-15(21-14(19)9-17)12-7-6-10-4-2-3-5-11(10)16-12/h2-7H,8-9H2,1H3 |
InChI Key |
VTDWOMGSYIDTGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


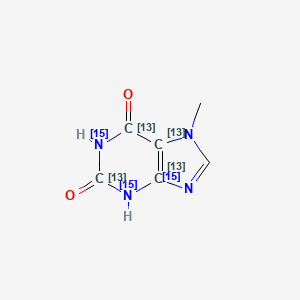

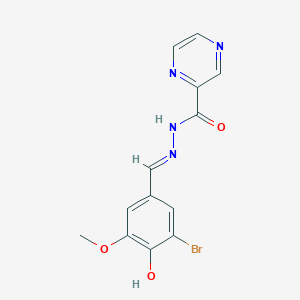
![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
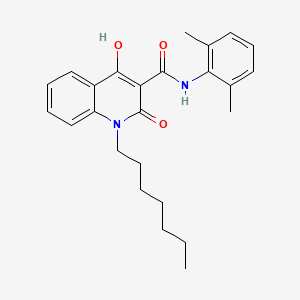

![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
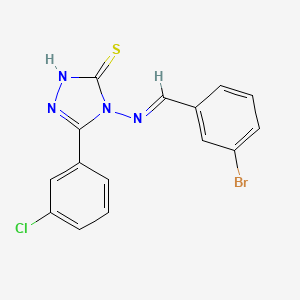
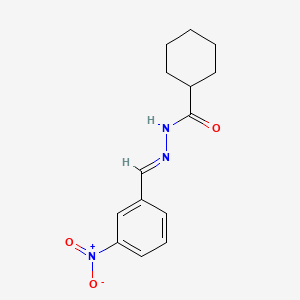
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


